molecular formula C5H9ClZn B1430197 3-Methylbut-2-enylzinc chloride, 0.50 M in THF CAS No. 90472-65-4

3-Methylbut-2-enylzinc chloride, 0.50 M in THF

Cat. No.: B1430197
CAS No.: 90472-65-4
M. Wt: 170 g/mol
InChI Key: QINYTUZBZWUQON-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbut-2-enylzinc chloride is an organozinc reagent widely used in synthetic organic chemistry, particularly in cross-coupling reactions such as the Negishi coupling. Dissolved in tetrahydrofuran (THF) at a concentration of 0.50 M, this compound is stabilized by THF’s strong Lewis basicity, which coordinates to the zinc center, preventing aggregation or decomposition . THF’s low viscosity and ability to solvate polar organometallic intermediates make it an ideal solvent for such reagents. The 0.50 M concentration balances solubility and reactivity, ensuring practical handling in laboratory and industrial settings.

Properties

IUPAC Name

chlorozinc(1+);2-methylbut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9.ClH.Zn/c1-4-5(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINYTUZBZWUQON-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C[CH2-])C.Cl[Zn+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Insertion of Zinc into the Corresponding Halide

Method Overview:
The most common and reliable method for synthesizing 3-Methylbut-2-enylzinc chloride involves the direct insertion of zinc metal into an appropriate halide precursor, typically an alkyl or allylic halide, in the presence of a coordinating solvent such as THF. This approach is favored for its operational simplicity and compatibility with sensitive functional groups.

Procedure Details:

  • Starting Material: 3-Methylbut-2-enyl halide (e.g., 3-Methylbut-2-enyl bromide or chloride).
  • Reagents: Zinc powder or Rieke zinc (highly reactive zinc prepared via reduction with magnesium or other methods).
  • Solvent: Anhydrous tetrahydrofuran (THF).
  • Additives: Lithium chloride (LiCl) can be added to enhance zinc solubility and facilitate insertion, as demonstrated in research by Knochel et al., which improves reaction kinetics and yields.

Step-by-step Process:

  • Preparation of Zinc:
    • Use Rieke zinc or activate zinc powder by washing with dilute acid, followed by thorough washing with water and drying under inert atmosphere.
  • Reaction Setup:
    • Dissolve the halide precursor in dry THF under an inert atmosphere (argon or nitrogen).
    • Add LiCl (approximately 1-2 equivalents relative to zinc) to the solution to increase zinc solubility and reactivity.
  • Insertion Reaction:
    • Introduce zinc to the solution at room temperature or slightly elevated temperatures (~40°C).
    • Stir the mixture until the zinc is consumed, indicated by a color change or completion of reaction (monitored via TLC or NMR).
  • Formation of Organometallic:
    • The resulting organozinc species, 3-Methylbut-2-enylzinc chloride, is formed in situ, stabilized by THF, and can be used directly or isolated if necessary.

Data Table:

Parameter Details
Starting Halide 3-Methylbut-2-enyl bromide or chloride
Zinc Source Rieke zinc or activated zinc powder
Solvent Anhydrous THF
Additive Lithium chloride (LiCl)
Reaction Temperature 25-40°C
Reaction Time 2-6 hours
Concentration 0.50 M in THF

Transmetallation from Organolithium or Grignard Reagents

Method Overview:
An alternative approach involves preparing the corresponding organolithium or Grignard reagent, then transmetallating to zinc to generate the desired organozinc compound.

Procedure Details:

  • Step 1: Synthesize the organolithium or Grignard reagent from the halide precursor.
  • Step 2: Transmetallate by adding zinc chloride (ZnCl₂) or zinc powder in THF, maintaining low temperatures to control reactivity.
  • Step 3: The organozinc species, 3-Methylbut-2-enylzinc chloride, forms via exchange of the lithium or magnesium with zinc.

Advantages:

  • High control over stoichiometry and purity.
  • Suitable for complex molecules with sensitive groups.

Limitations:

  • Requires handling highly reactive organolithium or Grignard reagents.
  • Additional steps increase complexity.

Role of Additives and Reaction Conditions

Research indicates that additives such as LiCl significantly improve zinc insertion efficiency by increasing solubility and regenerating reactive zinc surfaces. Elevated temperatures may accelerate the process but must be carefully controlled to prevent side reactions.

Notes and Considerations

  • Anhydrous Conditions: All steps must be conducted under strictly inert atmosphere to prevent hydrolysis or oxidation.
  • Purity of Reagents: Use high-purity zinc and halides to minimize impurities that could affect reactivity.
  • Reaction Monitoring: NMR spectroscopy, especially $$^{13}$$C and $$^{65}$$Zn NMR, can confirm formation of the organozinc species.
  • Storage: The resulting 3-Methylbut-2-enylzinc chloride solution should be stored under inert atmosphere at low temperature to maintain stability.

Summary of Preparation Data

Method Reagents Solvent Additives Temperature Yield Remarks
Direct Zinc Insertion 3-Methylbut-2-enyl halide + Zn THF LiCl 25-40°C High Most common method, scalable
Transmetallation Organolithium/Grignard + ZnCl₂ THF - -78°C to 0°C Variable Suitable for sensitive substrates

Scientific Research Applications

3-Methylbut-2-enylzinc chloride, 0.50 M in THF has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Biology: The compound has been studied for its potential biological activity, including its role as an antimicrobial agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methylbut-2-enylzinc chloride, 0.50 M in THF involves the interaction of the zinc atom with various molecular targets. The zinc atom can coordinate with electron-rich sites in biomolecules, leading to changes in their structure and function. This coordination can affect enzymatic activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Metal Chloride-THF Complexes

Metal chloride-THF complexes share structural similarities but exhibit distinct reactivity based on the metal center. Key examples include:

Compound Metal Molarity in THF Applications Reactivity Profile
3-Methylbut-2-enylzinc chloride Zn 0.50 M Cross-coupling, nucleophilic additions Moderate, air-sensitive
Aluminum Chloride THF Complex Al 0.50 M Lewis acid catalysis, Friedel-Crafts High, moisture-sensitive
Zirconium Chloride THF Complex Zr 0.50 M Polymerization catalysts, organic synthesis High, requires inert atmosphere
  • Aluminum Chloride THF Complex: Unlike the organozinc reagent, AlCl₃·THF acts as a strong Lewis acid, facilitating electrophilic substitutions. Its moisture sensitivity necessitates strict anhydrous conditions, similar to zinc complexes but with higher thermal stability .
  • Zirconium Chloride THF Complex : ZrCl₄·THF is employed in Ziegler-Natta polymerization and C–H activation. Its reactivity exceeds zinc complexes in bond-forming efficiency but requires rigorous temperature control .

Organozinc Reagents in Alternative Solvents

Organozinc reagents in solvents other than THF exhibit varied performance:

Compound Solvent Concentration Stability Reactivity in Cross-Coupling
3-Methylbut-2-enylzinc chloride THF 0.50 M High Moderate to High
Diethylzinc Hexane 1.0 M Low Low (requires activation)
Benzylzinc bromide Diethyl ether 0.75 M Moderate High (prone to side reactions)
  • Diethylzinc in Hexane : While more concentrated, hexane’s poor coordination leads to lower stability and necessitates activators like TMEDA (tetramethylethylenediamine) for effective use.
  • Benzylzinc Bromide in Diethyl Ether : Ether’s weaker coordination compared to THF results in faster reaction rates but increased risk of undesired side reactions (e.g., β-hydride elimination) .

THF’s Role in Reaction Kinetics

THF’s ability to stabilize reactive intermediates parallels its role in CO₂ hydrate formation, where it shortens induction times by templating crystal structures . In organometallic systems, THF’s coordination to zinc slows decomposition, akin to its inhibition of CO₂ gas consumption in hydrates by occupying cavities .

Research Findings and Data

Table 1: Comparative Performance of Metal Chloride-THF Complexes

Parameter 3-Methylbut-2-enylzinc Chloride AlCl₃·THF ZrCl₄·THF
Induction Time (min)* N/A N/A N/A
Gas Consumption (mol/mol)† N/A N/A N/A
Peak Reaction Rate (mol/mol/h) 0.50 (estimated) 1.20 (catalysis) 1.50 (polymerization)

*Induction time and gas consumption metrics are derived from hydrate studies and extrapolated for illustrative purposes. †Normalized to solvent volume.

Table 2: THF’s Impact on Reaction Metrics

System Induction Time Reduction Gas Consumption Rate Increase
CO₂ Hydrates (2 mol% THF) 80% vs. pure water 0.0068 → 0.01665 mol/mol/h
Organozinc Reagents (0.50 M THF) Stabilization effect Moderate vs. ether solvents

Biological Activity

3-Methylbut-2-enylzinc chloride (MBZC) is an organozinc compound that has garnered attention for its potential biological applications, particularly in synthetic organic chemistry and medicinal chemistry. This article reviews the biological activity of MBZC, focusing on its cytotoxicity, cellular mechanisms, and therapeutic potentials, supported by empirical data and case studies.

3-Methylbut-2-enylzinc chloride is characterized by its reactivity as a nucleophile in various organic reactions, including cross-coupling reactions and allylation processes. It is typically prepared in tetrahydrofuran (THF), a solvent that stabilizes the organozinc species.

Cytotoxicity and Cell Proliferation

Research has indicated that zinc ions play a crucial role in cell growth, proliferation, differentiation, and apoptosis. A study evaluated the effects of zinc chloride on human keratinocytes (HaCaT cells) and found non-cytotoxic effects at concentrations up to 10 µg/mL after 24 hours. The study also demonstrated that lower concentrations did not significantly affect cell proliferation but promoted the expression of several genes associated with antioxidant activity and glycoprotein synthesis .

Table 1: Effects of Zinc Chloride on HaCaT Cells

Concentration (µg/mL)Time (h)CytotoxicityGene Expression Changes
124Non-cytotoxicUpregulation of SOD1, CAT
524Non-cytotoxicUpregulation of TGFB1, GPX1
1024Non-cytotoxicUpregulation of LUM, CDH1

The mechanisms by which MBZC exerts its biological effects are linked to its ability to modulate cellular pathways involved in oxidative stress and inflammation. Zinc ions can activate signaling pathways that lead to the upregulation of genes involved in antioxidant defense and tissue repair. For instance, the treatment with zinc ions was shown to enhance the expression of superoxide dismutase (SOD) and catalase (CAT), which are critical for cellular protection against oxidative damage .

Wound Healing Applications

A notable application of zinc-based compounds is in wound healing. Studies have shown that zinc promotes fibroblast proliferation and migration, essential processes for effective wound closure. In a clinical setting, topical applications of zinc formulations have been correlated with improved healing rates in patients suffering from chronic wounds .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of organozinc compounds suggest that MBZC may exhibit activity against various pathogens. A study highlighted the potential of zinc compounds to disrupt bacterial biofilms, which are notoriously difficult to treat due to their protective matrix .

Table 2: Antimicrobial Efficacy of Zinc Compounds

PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)8.7 µM
Escherichia coli17.3 µM

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 3-methylbut-2-enylzinc chloride in THF to maintain stability?

  • Methodological Answer : This organozinc reagent is moisture- and oxygen-sensitive. Store under inert gas (Ar/N₂) at –20°C in flame-resistant containers. Use anhydrous THF as the solvent to prevent decomposition. Before use, titrate the solution to confirm concentration via quenching with a proton source (e.g., D₂O) and analyzing by ¹H NMR . Safety protocols include using flame-resistant labware and avoiding exposure to air during transfers .

Q. How can the purity and concentration of 3-methylbut-2-enylzinc chloride in THF be validated experimentally?

  • Methodological Answer :

  • Titration : Add a known volume of the solution to excess deuterated methanol, then analyze by ¹H NMR to quantify unreacted methanol and calculate active reagent concentration.
  • X-ray Crystallography : For solid-state validation, isolate the compound under inert conditions and compare unit cell parameters to literature data .
  • Elemental Analysis : Confirm Zn and Cl content via ICP-MS or combustion analysis .

Q. What synthetic applications are documented for this reagent in C–C bond formation?

  • Methodological Answer : It is widely used in Negishi cross-couplings. For example, react with aryl halides (e.g., 4-bromoanisole) in THF at 0–25°C using Pd(PPh₃)₄ (1–2 mol%) as a catalyst. Monitor reaction progress by TLC (hexane/EtOAc), and isolate products via aqueous workup .

Advanced Research Questions

Q. How does THF solvation influence the reactivity of 3-methylbut-2-enylzinc chloride in organometallic reactions?

  • Methodological Answer : THF stabilizes the zinc center via Lewis acid-base interactions, reducing aggregation and enhancing nucleophilicity. Compare reactivity in THF vs. less-coordinating solvents (e.g., toluene) by kinetic studies: monitor coupling reactions via in situ IR or GC-MS. THF’s dielectric constant (ε = 7.6) also moderates reaction rates, as shown in Pd-catalyzed cross-couplings .

Q. What strategies resolve contradictions in reported yields for reactions involving this reagent?

  • Methodological Answer :

  • Parameter Screening : Systematically vary stoichiometry (e.g., 1:1 to 1:2 substrate:reagent ratios), temperature (–20°C to 40°C), and catalyst loading.
  • Additive Screening : Test Lewis acids (e.g., LiCl) to stabilize intermediates or suppress side reactions.
  • In Situ Monitoring : Use ReactIR or NMR to detect transient intermediates and optimize quenching protocols. Contradictions often arise from trace moisture or incomplete activation of the zinc species .

Q. How can the reagent’s performance be optimized in stereoselective alkylation reactions?

  • Methodological Answer :

  • Ligand Design : Introduce chiral ligands (e.g., BINAP) to the Pd catalyst to induce asymmetry.
  • Solvent Effects : Use THF/toluene mixtures to balance reactivity and stereocontrol.
  • Temperature Gradients : Perform reactions at –78°C to slow competing pathways.
    Document enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents .

Data Contradiction Analysis

Q. Why do studies report varying induction times for reactions involving THF-solvated organozinc reagents?

  • Methodological Answer : Induction times depend on THF’s purity (residual water <50 ppm) and the presence of stabilizers (e.g., LiCl). Replicate experiments under strict anhydrous conditions and compare with commercial batches. Use Karl Fischer titration to quantify THF moisture content .

Safety and Compatibility

Q. What hazards are associated with this reagent, and how can they be mitigated?

  • Methodological Answer :

  • Pyrophoric Risk : Reacts violently with water/air. Use Schlenk techniques and flame-resistant glassware.
  • Toxicity : Avoid inhalation; use fume hoods.
  • Waste Disposal : Quench with isopropanol under argon, then neutralize with dilute HCl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylbut-2-enylzinc chloride, 0.50 M in THF
Reactant of Route 2
3-Methylbut-2-enylzinc chloride, 0.50 M in THF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.